molecular formula C6H3BrN2O2S B3001365 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid CAS No. 881888-42-2

2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

Cat. No.: B3001365
CAS No.: 881888-42-2
M. Wt: 247.07
InChI Key: SVIVRHLPLTZAAE-UHFFFAOYSA-N
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Description

2-Bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with bromoacetic acid, followed by cyclization and subsequent bromination to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]thiazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

2-Bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-Bromo-4H-thieno[3,2-d]pyrrole-5-carboxylic acid
  • 2-Bromo-4H-pyrrolo[3,2-d]oxazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is unique due to the presence of both nitrogen and sulfur atoms in its structure. This unique combination can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-6-9-2-1-3(5(10)11)8-4(2)12-6/h1,8H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIVRHLPLTZAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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